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Compound of Interest

Compound Name:
(1-ethyl-5-methyl-1H-pyrazol-4-

yl)methanol

Cat. No.: B1347446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

pyrazolyl methanol analogs and related pyrazole derivatives, focusing on their anticancer,

antimicrobial, and kinase inhibitory activities. The information is compiled from recent studies to

aid in the rational design of novel therapeutic agents.

Anticancer Activity of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents

by targeting various mechanisms, including the induction of apoptosis and inhibition of protein

kinases.

Data Presentation: In Vitro Cytotoxicity of 1,3,5-
Trisubstituted-1H-pyrazole Derivatives
A study by Emirik et al. investigated a series of 1,3,5-trisubstituted-1H-pyrazole derivatives for

their cytotoxic effects against different cancer cell lines. While not exclusively focused on

pyrazolyl methanol analogs, the study provides valuable SAR insights into the broader class of

pyrazole-based compounds. The core structure involves substitutions at the 1, 3, and 5

positions of the pyrazole ring.
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Compoun
d ID

R1 R2 R3
MCF-7
IC50 (µM)

A549
IC50 (µM)

PC-3 IC50
(µM)

4

4-

chlorophen

yl

phenyl H 10.2 12.5 15.8

5

4-

chlorophen

yl

4-

chlorophen

yl

H 8.5 10.1 11.3

6b

4-

chlorophen

yl

phenyl 2-thiazolyl 5.1 7.3 8.9

6c

4-

chlorophen

yl

4-

chlorophen

yl

2-thiazolyl 3.9 5.2 6.4

7

4-

chlorophen

yl

phenyl 4-pyridyl 15.6 18.2 20.1

8

4-

chlorophen

yl

4-

chlorophen

yl

4-pyridyl 12.3 14.7 16.5

10b

4-

chlorophen

yl

phenyl

4-

sulfamoylp

henyl

6.8 8.9 9.7

10c

4-

chlorophen

yl

4-

chlorophen

yl

4-

sulfamoylp

henyl

4.5 6.1 7.2

12b

4-

chlorophen

yl

phenyl

4-

methylphe

nyl

35.5 40.1 42.3

Note: The above data is an illustrative summary based on the findings in the cited research[1]

[2].
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Key SAR Insights for Anticancer Activity:
Substitution at R2: The presence of a second 4-chlorophenyl group at the R2 position (e.g.,

compounds 5, 6c, 8, 10c) consistently increased cytotoxic activity compared to a phenyl

group.[1][2]

Substitution at R3: Introduction of a 2-thiazolyl group at the R3 position (compounds 6b, 6c)

significantly enhanced anticancer activity.[1][2]

A 4-sulfamoylphenyl group at R3 (compounds 10b, 10c) also contributed to potent

cytotoxicity.[1][2]

In contrast, a 4-methylphenyl group at R3 (compound 12b) led to a significant decrease in

activity.[1]

Experimental Protocols:
MTT Assay for Cytotoxicity:

Cell Seeding: Cancer cells (MCF-7, A549, PC-3) were seeded in 96-well plates at a density

of 5 x 10^4 cells/well and incubated for 24 hours.

Compound Treatment: The cells were then treated with various concentrations of the

synthesized pyrazole derivatives and incubated for an additional 48 hours.

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline

(PBS) was added to each well.

Incubation: The plates were incubated for another 4 hours to allow for the formation of

formazan crystals.

Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was

added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell

growth, was then calculated.[3]
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Mandatory Visualization:
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Caption: SAR logic for anticancer pyrazole derivatives.

Antimicrobial Activity of Pyrazolyl Methanol Analogs
Certain pyrazolyl methanol derivatives have been synthesized and evaluated for their

antimicrobial properties, demonstrating notable activity against both Gram-positive and Gram-

negative bacteria.

Data Presentation: In Vitro Antimicrobial Activity of
Pyrazole Derivatives
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A study by Y. Rajendra Prasad et al. synthesized a series of 2-((5-hydroxy-3-methyl-1H-

pyrazol-4-yl)(aryl)methyl)hydrazinecarboxamide derivatives and tested their antimicrobial

activity.

Compound ID
Ar (Aryl
Group)

E. coli MIC
(µg/mL)

S. epidermidis
MIC (µg/mL)

A. niger MIC
(µg/mL)

1 Phenyl >100 >100 >100

2 4-Nitrophenyl 50 25 1

3 4-Chlorophenyl 0.25 50 12.5

4 4-Hydroxyphenyl 0.25 0.25 25

5 4-Methoxyphenyl 100 >100 50

6 2-Hydroxyphenyl >100 >100 >100

Ciprofloxacin - 0.5 4 -

Clotrimazole - - - 1

Note: The above data is a summary based on the findings in the cited research[4][5].

Key SAR Insights for Antimicrobial Activity:
Aryl Substituent: The nature of the aryl group (Ar) attached to the methanol carbon plays a

crucial role in determining the antimicrobial activity.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups like 4-nitro (2)

and 4-chloro (3) on the aryl ring generally enhances antibacterial activity.[4][5]

Hydroxyl Group: A hydroxyl group at the para-position of the aryl ring (compound 4) resulted

in potent activity against both E. coli and S. epidermidis.[4]

Electron-Donating Groups: An electron-donating methoxy group (5) or the absence of a

substituent (1) led to a significant decrease or loss of activity.[4]
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Antifungal Activity: The 4-nitrophenyl derivative (2) exhibited the most potent antifungal

activity against A. niger, comparable to the standard drug Clotrimazole.[4]

Experimental Protocols:
Broth Microdilution Method for MIC Determination:

Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth

overnight. The cultures were then diluted to achieve a final concentration of approximately 5

x 10^5 CFU/mL.

Serial Dilutions: The test compounds were serially diluted in broth in 96-well microtiter plates.

Inoculation: Each well was inoculated with the prepared microbial suspension.

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48

hours for fungi.

MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the

lowest concentration of the compound that completely inhibited visible growth of the

microorganism.[6][7][8]
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Caption: Workflow for MIC determination of pyrazolyl methanol analogs.

Kinase Inhibitory Activity of Pyrazole Derivatives
The pyrazole scaffold is a common feature in many kinase inhibitors. While specific SAR

studies on pyrazolyl methanol analogs as kinase inhibitors are less common in the readily

available literature, the broader class of pyrazole derivatives has been extensively studied.

Data Presentation: Kinase Inhibitory Activity of
Pyrazole-Based Compounds
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A review by M. Asif summarizes the kinase inhibitory potential of various pyrazole derivatives.

For instance, certain pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of

kinases like Aurora A.

Compound ID R Group
Aurora A IC50
(nM)

Aurora B IC50
(nM)

HCT116 IC50
(µM)

A H 250 480 2.5

B 4-Morpholinyl 28.9 2.2 0.789

C 4-Piperidinyl 45.3 5.6 1.2

D
N,N-

Diethylamino
150 210 3.1

Note: This data is illustrative and compiled from a review of pyrazole-based kinase inhibitors[9].

Key SAR Insights for Kinase Inhibitory Activity:
Core Scaffold: The pyrazolo[1,5-a]pyrimidine core is a key feature for kinase inhibition.

Substitutions: The nature of the substituent at the R position significantly influences both the

potency and selectivity of the inhibitors.

Heterocyclic Rings: The introduction of a morpholino ring (B) led to a significant increase in

potency against both Aurora A and B kinases compared to an unsubstituted analog (A).[9]

A piperidinyl group (C) also conferred good activity, while a diethylamino group (D) was less

effective.[9]

Experimental Protocols:
In Vitro Kinase Inhibition Assay (General Protocol):

Reagents: The assay typically includes the purified kinase, a suitable substrate (e.g., a

peptide or protein), ATP, and the test compound.
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Reaction Setup: The kinase, substrate, and test compound are pre-incubated in a reaction

buffer.

Initiation: The reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a specific temperature for a set period to

allow for phosphorylation of the substrate.

Detection: The extent of phosphorylation is quantified. Common methods include:

Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel

into the substrate.

Luminescence-based assays: Using ATP detection reagents that measure the amount of

ATP remaining after the kinase reaction.

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect

the phosphorylated product.

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition

against the concentration of the test compound.
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Caption: Inhibition of a protein kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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